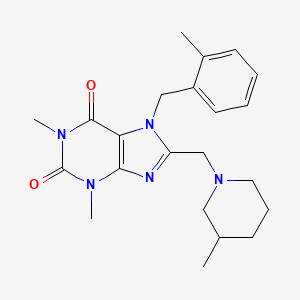

1,3-dimethyl-7-(2-methylbenzyl)-8-((3-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-dimethyl-7-(2-methylbenzyl)-8-((3-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yield?

- Methodological Answer: Synthesis typically involves multi-step functionalization of the purine core. Critical steps include bromination at the 8-position followed by nucleophilic substitution with 3-methylpiperidine and alkylation at the 7-position with 2-methylbenzyl groups. Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) must be tailored to avoid side reactions like over-alkylation or ring degradation. For example, using polar aprotic solvents (DMF or DMSO) at 60–80°C improves nucleophilic substitution efficiency . Purification via column chromatography or recrystallization is essential to isolate the target compound from intermediates.

Q. How can computational tools predict the compound’s drug-likeness and target binding affinity?

- Methodological Answer: Tools like ChemAxon’s Chemicalize.org or molecular docking software (AutoDock Vina, Schrödinger Suite) can analyze physicochemical properties (logP, topological polar surface area) and simulate interactions with biological targets (e.g., adenosine receptors). Virtual screening using PubChem or ChEMBL databases helps identify structural analogs for comparative analysis. For instance, piperidinyl and benzyl substituents may enhance binding to G-protein-coupled receptors (GPCRs) due to hydrophobic and hydrogen-bonding interactions .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer: Use a combination of:

- FTIR : Confirm carbonyl (C=O) stretches at ~1690–1650 cm⁻¹ and amine/pyridine vibrations .

- NMR : ¹H/¹³C NMR to resolve methyl groups (δ 1.2–1.5 ppm for CH₃ on piperidine) and aromatic protons (δ 7.0–7.4 ppm for benzyl) .

- HRMS : Validate molecular formula (e.g., [M+H]+ peak matching theoretical mass).

Advanced Research Questions

Q. How does the 3-methylpiperidinyl group influence the compound’s pharmacokinetics and metabolic stability?

- Methodological Answer: The piperidinyl moiety enhances lipophilicity, potentially improving blood-brain barrier penetration. However, metabolic stability can be assessed via in vitro liver microsome assays (human/rat) to identify oxidation hotspots (e.g., N-demethylation). LC-MS/MS tracks metabolite formation, while CYP450 inhibition assays (e.g., CYP3A4) evaluate drug-drug interaction risks .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line differences, concentration ranges). To address this:

- Replicate studies using standardized protocols (e.g., ATP-based viability assays for cytotoxicity).

- Perform dose-response curves (IC₅₀/EC₅₀ comparisons) across multiple models.

- Use CRISPR-edited cells to isolate target-specific effects (e.g., adenosine A₂A receptor knockout) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for neurological applications?

- Methodological Answer:

- Modify substituents : Replace the 2-methylbenzyl group with fluorinated analogs to enhance CNS penetration.

- Functional group tuning : Introduce sulfonamide or carbamate groups at the 8-position to modulate solubility and target selectivity.

- In vivo validation : Use rodent models of Parkinson’s disease to assess efficacy in reducing motor deficits via dopamine receptor modulation .

Q. What are the challenges in scaling up synthesis for preclinical trials, and how can they be mitigated?

- Methodological Answer: Scale-up issues include low yields in nucleophilic substitution steps and purification bottlenecks. Solutions:

属性

IUPAC Name |

1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O2/c1-15-8-7-11-26(12-15)14-18-23-20-19(21(28)25(4)22(29)24(20)3)27(18)13-17-10-6-5-9-16(17)2/h5-6,9-10,15H,7-8,11-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMSWLRSSXPGBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=NC3=C(N2CC4=CC=CC=C4C)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。